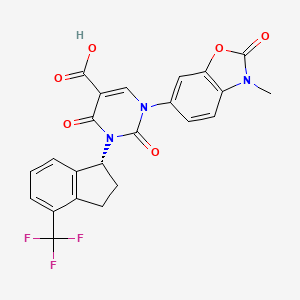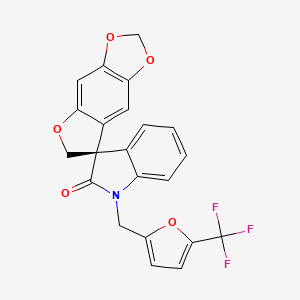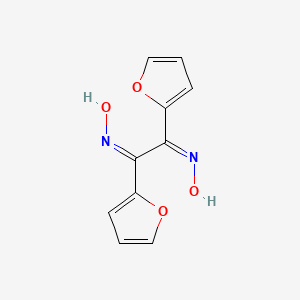
Fitusiran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fitusiran, marketed under the brand name Givlaari, is a small interfering RNA (siRNA) therapeutic developed by Alnylam Pharmaceuticals. It is specifically designed to target and degrade aminolevulinate synthase 1 messenger RNA in hepatocytes, thereby reducing the levels of neurotoxic intermediates such as delta-aminolevulinic acid and porphobilinogen. This compound is primarily used for the treatment of acute hepatic porphyria, a rare genetic disorder characterized by the accumulation of toxic heme intermediates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fitusiran is synthesized using solid-phase oligonucleotide synthesis, a method that allows for the sequential addition of nucleotides to a growing chain. The process involves the following steps:
Initiation: The synthesis begins with the attachment of the first nucleotide to a solid support.
Elongation: Successive nucleotides are added one by one through a series of coupling and deprotection reactions.
Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support and deprotected to yield the final product.
Industrial Production Methods
The industrial production of this compound involves large-scale solid-phase synthesis followed by purification using high-performance liquid chromatography. The purified product is then formulated into a solution for subcutaneous injection .
Analyse Chemischer Reaktionen
Types of Reactions
Fitusiran primarily undergoes hydrolysis and enzymatic degradation. The key reactions include:
Hydrolysis: The phosphodiester bonds in the oligonucleotide backbone are susceptible to hydrolysis, leading to the breakdown of the molecule.
Enzymatic Degradation: Nucleases in the body can cleave the oligonucleotide, resulting in the formation of shorter fragments
Common Reagents and Conditions
Hydrolysis: Typically occurs under physiological conditions (pH 7.4, 37°C).
Enzymatic Degradation: Involves nucleases such as ribonucleases and deoxyribonucleases
Major Products Formed
The major products formed from the degradation of this compound are shorter oligonucleotide fragments and individual nucleotides .
Wissenschaftliche Forschungsanwendungen
Fitusiran has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the stability and degradation of siRNA molecules.
Biology: Employed in research on gene silencing and RNA interference mechanisms.
Medicine: Investigated for its therapeutic potential in treating other genetic disorders beyond acute hepatic porphyria.
Industry: Utilized in the development of new RNA-based therapeutics and drug delivery systems
Wirkmechanismus
Fitusiran exerts its effects by targeting and degrading aminolevulinate synthase 1 messenger RNA in hepatocytes. This action reduces the levels of neurotoxic intermediates such as delta-aminolevulinic acid and porphobilinogen, which are responsible for the symptoms of acute hepatic porphyria. The degradation of aminolevulinate synthase 1 messenger RNA is mediated by the RNA-induced silencing complex, which binds to the siRNA and facilitates the cleavage of the target messenger RNA .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Patisiran: Another siRNA therapeutic developed by Alnylam Pharmaceuticals, used for the treatment of hereditary transthyretin-mediated amyloidosis.
Inclisiran: An siRNA therapeutic targeting proprotein convertase subtilisin/kexin type 9, used for lowering cholesterol levels
Uniqueness of Fitusiran
This compound is unique in its specific targeting of aminolevulinate synthase 1 messenger RNA, making it highly effective in reducing the levels of neurotoxic intermediates in patients with acute hepatic porphyria. Its monthly subcutaneous administration offers convenience and improves patient compliance compared to other treatments .
Eigenschaften
CAS-Nummer |
1639325-43-1 |
|---|---|
Molekularformel |
C78H139N11O30 |
Molekulargewicht |
1711.017 |
IUPAC-Name |
N-[1,3-Bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]-12-[(2R,4R)-4-hydroxy-2-methylpyrrolidin-1-yl]-12-oxododecanamide |
InChI |
InChI=1S/C78H139N11O30/c1-50-42-54(96)43-89(50)65(104)26-12-10-8-6-5-7-9-11-25-64(103)88-78(47-111-39-27-61(100)82-33-19-30-79-58(97)22-13-16-36-114-75-66(85-51(2)93)72(108)69(105)55(44-90)117-75,48-112-40-28-62(101)83-34-20-31-80-59(98)23-14-17-37-115-76-67(86-52(3)94)73(109)70(106)56(45-91)118-76)49-113-41-29-63(102)84-35-21-32-81-60(99)24-15-18-38-116-77-68(87-53(4)95)74(110)71(107)57(46-92)119-77/h50,54-57,66-77,90-92,96,105-110H,5-49H2,1-4H3,(H,79,97)(H,80,98)(H,81,99)(H,82,100)(H,83,101)(H,84,102)(H,85,93)(H,86,94)(H,87,95)(H,88,103)/t50-,54-,55-,56-,57-,66-,67-,68-,69+,70+,71+,72-,73-,74-,75-,76-,77-/m1/s1 |
InChI-Schlüssel |
RUPXJRIDSUCQAN-PQNNUJSWSA-N |
SMILES |
O=C(NC(COCCC(NCCCNC(CCCCO[C@@H]1O[C@H](CO)[C@H](O)[C@H](O)[C@H]1NC(C)=O)=O)=O)(COCCC(NCCCNC(CCCCO[C@@H]2O[C@H](CO)[C@H](O)[C@H](O)[C@H]2NC(C)=O)=O)=O)COCCC(NCCCNC(CCCCO[C@@H]3O[C@H](CO)[C@H](O)[C@H](O)[C@H]3NC(C)=O)=O)=O)CCCCCCCCCCC(N4[C@H](C)C[C@@H](O)C4)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Givosiran |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














